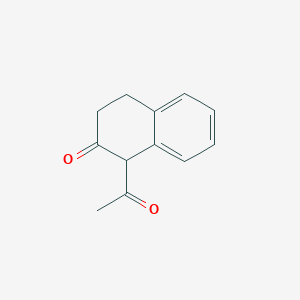

1-Acetyl-3,4-dihydronaphthalen-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-5,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDOFWZOFCKNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Acetyl 3,4 Dihydronaphthalen 2 1h One

Reactivity of the Ketone Carbonyl Group

The carbonyl group at the C2 position of the dihydronaphthalene ring is a primary site for chemical reactions due to the electrophilicity of the carbonyl carbon.

Like other ketones, the C2 carbonyl group readily undergoes nucleophilic addition. A nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated. bldpharm.comnih.gov

Common nucleophilic addition reactions include:

Reduction: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, 1-acetyl-1,2,3,4-tetrahydronaphthalen-2-ol. Sodium borohydride is a milder reducing agent that would selectively reduce the ketone without affecting the acetyl group under standard conditions. bldpharm.com

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), add to the carbonyl carbon to form a tertiary alcohol after acidic workup. This reaction creates a new carbon-carbon bond.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is often catalyzed by a base, like cyanide ion (CN⁻), which acts as the nucleophile. nih.gov

Imine and Enamine Formation: Reaction with primary amines (R-NH₂) under mildly acidic conditions yields an imine, while reaction with secondary amines (R₂NH) can lead to the formation of an enamine.

| Nucleophile | Reagent Example | Product Type |

| Hydride Ion | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Carbanion | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) / KCN | Cyanohydrin |

| Primary Amine | Aniline (C₆H₅NH₂) | Imine |

| Secondary Amine | Pyrrolidine | Enamine |

The presence of α-hydrogens on both sides of the C2 ketone (at C1 and C3) and on the acetyl group's methyl group allows for various condensation reactions. The Claisen-Schmidt condensation, a type of base-catalyzed aldol (B89426) condensation, is particularly relevant for the synthesis of chalcone-like structures. google.com Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and other biologically important molecules. scispace.comresearchgate.net

In the context of 1-acetyl-3,4-dihydronaphthalen-2(1H)-one, the methyl protons of the acetyl group are generally more acidic and sterically accessible than the α-protons on the dihydronaphthalene ring. Therefore, in the presence of a base (e.g., NaOH, KOH), the acetyl group is preferentially deprotonated to form a nucleophilic enolate. researchgate.netnih.gov This enolate can then attack an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield a conjugated enone, a chalcone (B49325) derivative. researchgate.net

The general mechanism proceeds as follows:

Enolate Formation: A base abstracts an α-hydrogen from the methyl group of the acetyl moiety.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of an aldehyde.

Dehydration: The intermediate aldol adduct eliminates a molecule of water to form the stable, conjugated α,β-unsaturated ketone system.

| Aldehyde | Base Catalyst | Potential Product |

| Benzaldehyde | NaOH / EtOH | 1-(3-phenyl-1-oxo-2-propenyl)-3,4-dihydronaphthalen-2(1H)-one |

| 4-Chlorobenzaldehyde | KOH / EtOH | 1-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-3,4-dihydronaphthalen-2(1H)-one |

| 4-Methoxybenzaldehyde | Ba(OH)₂ | 1-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-3,4-dihydronaphthalen-2(1H)-one |

Transformations of the Acetyl Moiety

The acetyl group provides a second reactive carbonyl center and an acidic methyl group, enabling a variety of functionalization and derivatization reactions.

The α-carbon (the methyl group) of the acetyl moiety can be functionalized via enolate chemistry. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) quantitatively generates the enolate. This enolate is a potent nucleophile that can react with various electrophiles. A primary example is α-alkylation, where the enolate is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a new carbon-carbon bond, extending the carbon chain.

The acetyl methyl ketone structure is susceptible to specific chemical transformations. One notable reaction is the haloform reaction, where treatment with a halogen (I₂, Br₂, Cl₂) in the presence of a strong base (like NaOH) converts the acetyl group into a carboxylate and a haloform (CHI₃, CHBr₃, or CHCl₃).

Furthermore, the acetyl group can be used as a handle for creating more complex heterocyclic structures. For instance, hydrazones formed from the acetyl group can undergo cyclization reactions. Acetic anhydride (B1165640) can be used to cyclize hydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives. mdpi.com This demonstrates a pathway for converting the acetyl group into a five-membered heterocycle. Research has also described the conversion of methyl ketones into various carboxylic acid derivatives using acetyl nitrate. nih.gov

Reactions Involving the Dihydronaphthalene Ring System

The fused ring system possesses both aromatic and aliphatic character, allowing for reactions on both parts of the structure.

Aromatization: The dihydronaphthalene ring can be dehydrogenated to form a fully aromatic naphthalene (B1677914) system. This is a thermodynamically favorable process that can be achieved using a variety of oxidizing agents or catalysts. researchgate.net For example, heating with sulfur or palladium on carbon (Pd/C) can effect this transformation. Visible-light photoredox catalysis has also been employed for the dehydrogenation of related 1,2-dihydroarylnaphthalenes. researchgate.net

Electrophilic Aromatic Substitution: The benzene (B151609) ring portion of the molecule can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing alkyl framework and the carbonyl group.

Vilsmeier-Haack Reaction: Related tetralone derivatives are known to undergo the Vilsmeier-Haack reaction. Treatment of 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one with the Vilsmeier reagent (prepared from DMF and POCl₃) resulted in formylation and chlorination to yield 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde. bldpharm.com This suggests that the C2 position of the parent tetralone system is reactive towards this type of electrophilic substitution, implying that the dihydronaphthalene ring in the title compound could undergo similar transformations.

Ring Synthesis and Modification: The dihydronaphthalene skeleton itself is a target of synthesis. Various methods, including cyclization reactions, are used to construct this framework. nih.govnih.gov For instance, sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes can produce 3-sulfenyl-1,2-dihydronaphthalenes. nih.gov

| Reaction Type | Reagent(s) | Product Feature |

| Aromatization | Palladium on Carbon (Pd/C), Heat | Naphthalene ring system |

| Nitration | HNO₃ / H₂SO₄ | Nitro-substituted aromatic ring |

| Vilsmeier-Haack | POCl₃, DMF | Formylation of the ring |

| Hydrogenation | H₂, Pd/C | Tetrahydronaphthalene ring system |

Oxidation and Reduction Pathways

The presence of two carbonyl groups and a benzylic position offers multiple sites for oxidation and reduction reactions.

Reduction:

The carbonyl groups of this compound are susceptible to reduction by various reagents. The selective reduction of one ketone over the other presents a synthetic challenge and typically depends on the reaction conditions and the nature of the reducing agent.

Bioreduction of related 2-tetralones has been explored using various fungal strains. For instance, the transformation of 2-tetralone (B1666913) with Chaetomium sp. KCh 6651 has been shown to yield (S)-(-)-1,2,3,4-tetrahydro-2-naphthol with high enantiomeric purity. nrochemistry.com Such enzymatic reductions often exhibit high stereoselectivity, which is of significant interest in asymmetric synthesis. The reduction of the two carbonyl groups in this compound would likely proceed in a stepwise manner, and the regioselectivity would be influenced by the steric and electronic environment of each carbonyl.

Interactive Data Table: Bioreduction of 2-Tetralone Derivatives

| Fungal Strain | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Chaetomium sp. KCh 6651 | 2-Tetralone | (S)-(-)-1,2,3,4-tetrahydro-2-naftol | High | nrochemistry.com |

| Didymosphaeria igniaria | 2-Tetralone | (S)-1,2,3,4-tetrahydro-2-naftol | Low to moderate | wikipedia.org |

Oxidation:

Oxidative pathways for this compound can involve the benzylic position or cleavage of the dicarbonyl system. The Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group, is a relevant oxidative transformation for cyclic ketones. wikipedia.orgorganic-chemistry.org Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially lead to the formation of a lactone. The regioselectivity of this oxidation is governed by the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org

Furthermore, the benzylic C-4 position is susceptible to oxidation, which could lead to aromatization of the dihydronaphthalene ring system, especially under more forceful conditions.

Electrophilic Aromatic Substitution on the Fused Benzene Ring

The fused benzene ring of this compound can undergo electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the substituents on the ring. The bicyclic system contains an acyl group (part of the tetralone ring) and an alkyl group (the saturated portion of the dihydronaphthalene ring).

The carbonyl group of the tetralone is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position (C-7). numberanalytics.com Conversely, the alkyl portion of the saturated ring is an electron-donating group, which activates the ring and directs substitution to the ortho (C-5) and para (C-8) positions. materialsciencejournal.org

Interactive Data Table: Regioselectivity in the Nitration of Substituted Tetralones

| Substrate | Nitrating Agent | Products | Reference |

| 1-Tetralone | HNO₃/H₂SO₄ | 5-Nitro-1-tetralone and 7-Nitro-1-tetralone | wikipedia.org |

| 5-Methoxy-1-tetralone | Cu(NO₃)₂/Ac₂O | 6-Nitro-5-methoxy-1-tetralone and 8-Nitro-5-methoxy-1-tetralone | wikipedia.org |

Ring Expansion and Contraction Reactions of Dihydronaphthalenone Derivatives

The carbocyclic framework of dihydronaphthalenone derivatives can undergo rearrangement reactions leading to either ring expansion or contraction.

Ring Expansion:

A common method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement . wikipedia.orgadichemistry.com This reaction typically involves the conversion of the ketone to a β-amino alcohol, followed by treatment with nitrous acid to generate a diazonium ion. Subsequent rearrangement leads to the ring-expanded ketone. adichemistry.com For this compound, this would first require selective reaction at one of the carbonyls to introduce the necessary aminomethyl group.

Ring Contraction:

The Favorskii rearrangement is a well-established method for the ring contraction of α-halo cyclic ketones in the presence of a base. wikipedia.orgchemistnotes.comnih.gov This reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a ring-contracted carboxylic acid derivative. chemistnotes.com To apply this to this compound, the molecule would first need to be halogenated at the C-1 or C-3 position.

Studies on Reaction Mechanisms and Kinetic Profiles

The mechanisms of the aforementioned reactions have been the subject of numerous studies, providing insight into the reactivity of cyclic ketones.

Mechanism of the Tiffeneau-Demjanov Rearrangement: The reaction begins with the diazotization of the primary amine with nitrous acid to form a diazonium salt. wikipedia.orgadichemistry.com This is followed by the loss of nitrogen gas to generate a primary carbocation. A 1,2-alkyl shift then occurs to form a more stable carbocation, which is subsequently attacked by water to yield the ring-expanded ketone after deprotonation. adichemistry.com The migratory aptitude of the adjacent groups influences the regioselectivity of the rearrangement. wikipedia.org

Mechanism of the Favorskii Rearrangement: The generally accepted mechanism involves the formation of an enolate on the side of the ketone opposite to the halogen atom. chemistnotes.com This enolate then undergoes intramolecular nucleophilic attack to form a bicyclic cyclopropanone intermediate. wikipedia.orgchemistnotes.com The cyclopropanone is then attacked by a nucleophilic base (e.g., hydroxide (B78521) or alkoxide), leading to the cleavage of the three-membered ring to form a carbanion, which is subsequently protonated to give the final ring-contracted product. chemistnotes.com

Mechanism of the Baeyer-Villiger Oxidation: This oxidation proceeds via the formation of a Criegee intermediate, which is formed by the nucleophilic attack of a peroxy acid on the protonated carbonyl group. wikipedia.org The rate-determining step is the concerted migration of one of the α-carbon substituents to the adjacent oxygen atom, with the simultaneous departure of a carboxylate anion. wikipedia.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Acetyl 3,4 Dihydronaphthalen 2 1h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution. For 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound provides critical information about the number of different proton environments and their neighboring protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, while the coupling constants (J) reveal the dihedral angles between adjacent protons.

The spectrum can be divided into three main regions: the aromatic region, the aliphatic region, and the acetyl methyl singlet.

Aromatic Protons: The four protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0–8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns depend on the substitution pattern.

Aliphatic Protons: The protons on the dihydronaphthalene ring (at C1, C3, and C4) resonate in the upfield region. The proton at C1 is a methine proton adjacent to a carbonyl group and the aromatic ring, leading to a downfield shift compared to the other aliphatic protons. The protons at C3 and C4 are methylene protons and will likely appear as complex multiplets due to coupling with each other and with the C1 proton.

Acetyl Protons: The three equivalent protons of the acetyl methyl group are not coupled to any other protons and therefore appear as a sharp singlet, typically in the range of δ 2.0–2.5 ppm.

Expected ¹H NMR Data: This table presents predicted values based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5, H-6, H-7, H-8 | 7.0 - 8.0 | m | - |

| H-1 | 3.5 - 4.0 | dd | J1,ax-H4, J1,eq-H4 |

| H-3 (2H) | 2.5 - 3.0 | m | - |

| H-4 (2H) | 2.0 - 2.5 | m | - |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon type (alkane, alkene, aromatic, carbonyl).

Carbonyl Carbons: The two carbonyl carbons (from the enone and the acetyl group) are the most deshielded, typically appearing far downfield (δ > 190 ppm). The conjugated enone carbonyl (C2) usually appears at a slightly higher field than the acetyl carbonyl.

Aromatic and Olefinic Carbons: The carbons of the benzene ring and the C=C double bond of the enone system resonate in the δ 120–160 ppm range. Quaternary carbons (like C4a and C8a) often show weaker signals.

Aliphatic Carbons: The sp³-hybridized carbons of the dihydronaphthalene ring (C1, C3, C4) and the acetyl methyl carbon appear at the highest field strengths (δ 20–60 ppm).

Expected ¹³C NMR Data: This table presents predicted values based on typical chemical shifts for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acetyl) | ~205 |

| C=O (Enone) | ~198 |

| C-4a, C-8a | 130 - 145 |

| C-5, C-6, C-7, C-8 | 125 - 135 |

| C-2 | ~160 |

| C-1 | 45 - 55 |

| C-3 | 30 - 40 |

| C-4 | 25 - 35 |

While 1D NMR provides information on individual atoms, 2D NMR experiments establish the connectivity between them, which is essential for assembling the final structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons on C3 and C4, and between the proton on C1 and the protons on C4, confirming the structure of the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking the known ¹H chemical shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals long-range (typically 2-3 bond) ¹H-¹³C correlations. This is crucial for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons. Key HMBC correlations would include:

From the acetyl methyl protons to the acetyl carbonyl carbon and to C1 of the ring.

From the aliphatic protons (H1, H3, H4) to the enone carbonyl (C2).

From the aromatic protons to the quaternary carbons C4a and C8a.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Confirmation and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The key functional groups in this compound are the two distinct carbonyl groups, the C=C double bonds, and the C-H bonds.

C=O Stretching: The spectrum is expected to show two distinct carbonyl stretching bands. The acetyl ketone C=O stretch will appear around 1715 cm⁻¹. The conjugated enone C=O stretch will appear at a lower frequency, typically around 1685 cm⁻¹, due to the delocalization of electron density through conjugation.

C=C Stretching: A band corresponding to the C=C stretch of the enone system is expected around 1620 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

Expected Vibrational Frequencies:

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C=O (Acetyl) | Stretch | ~1715 |

| C=O (Enone) | Stretch | ~1685 |

| C=C (Enone) | Stretch | ~1620 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound is the α,β-unsaturated ketone system, which gives rise to characteristic absorption bands.

The conjugation of the carbon-carbon double bond with the carbonyl group leads to the delocalization of π-electrons, which lowers the energy gap between the molecular orbitals. This results in absorption at longer wavelengths compared to isolated chromophores. Two primary electronic transitions are expected:

π→π Transition:* This is a high-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated enones, this band typically appears in the 215–250 nm range.

n→π Transition:* This is a lower-intensity absorption caused by the promotion of a non-bonding electron (from an oxygen lone pair) to a π* antibonding orbital. This transition occurs at a longer wavelength, usually in the 310–330 nm range.

Expected UV-Vis Absorption Bands:

| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 215 - 250 | High |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound. Unlike low-resolution mass spectrometry which provides the nominal mass (to the nearest integer), HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places).

For this compound, the molecular formula is C₁₂H₁₂O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass can be determined.

Exact Mass Calculation:

Formula: C₁₂H₁₂O₂

Calculation: (12 * 12.000000) + (12 * 1.007825) + (2 * 15.994915) = 188.08373

Expected HRMS Result: [M+H]⁺ = 189.09155

An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition, ruling out other possible formulas with the same nominal mass. This is a definitive step in the structural elucidation process.

X-ray Diffraction Crystallography for Solid-State Structure and Stereochemistry

X-ray diffraction crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. libretexts.orgksu.edu.sa This method provides detailed three-dimensional structural information, including bond lengths, bond angles, and conformational details, which are crucial for understanding the stereochemistry and solid-state packing of molecules. The process involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. ebi.ac.uk Mathematical analysis of the positions and intensities of these spots allows for the generation of an electron density map, from which the atomic positions can be determined with high precision. ebi.ac.uk

The crystal structure of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one demonstrates that the benzene ring is planar, as expected for an aromatic system. researchgate.net However, the adjacent non-aromatic ring, which contains the carbonyl group, adopts a conformation that deviates from planarity. researchgate.net This distorted conformation is a significant aspect of the molecule's stereochemistry and can influence its chemical reactivity and biological interactions. researchgate.net

Key bond lengths and angles within the 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one molecule have been determined with high accuracy. For instance, the carbon-oxygen double bond of the carbonyl group (C=O) exhibits a typical length of approximately 1.2276 Å. researchgate.net The bond lengths and angles within the methylene groups of the non-aromatic ring are also consistent with standard values for sp³-hybridized carbon atoms. researchgate.net The presence of a phenolic hydroxyl group in this derivative allows for the formation of hydrogen bonds in the solid state, which can influence the crystal packing. researchgate.netbohrium.com

The detailed structural information obtained from X-ray crystallography is invaluable for confirming the connectivity of atoms and establishing the absolute stereochemistry of chiral centers, if present. For derivatives of this compound, this technique could definitively elucidate the conformation of the acetyl group and the puckering of the dihydronaphthalenone ring system in the solid state.

Below is a table summarizing the crystallographic data for the related compound, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.832(2) |

| b (Å) | 6.0969(14) |

| c (Å) | 14.809(4) |

| α (°) | 90 |

| β (°) | 98.056(8) |

| γ (°) | 90 |

| Volume (ų) | 788.7(3) |

| Z | 4 |

Table 1: Crystallographic Data for 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

This data provides a foundational understanding of the solid-state structure of the dihydronaphthalenone scaffold. Future X-ray diffraction studies on this compound and its other derivatives would be instrumental in providing a more complete picture of their three-dimensional structures and stereochemical nuances.

Computational Chemistry and Theoretical Characterization of 1 Acetyl 3,4 Dihydronaphthalen 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. nih.gov DFT calculations are used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties. For a molecule like 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one, DFT can elucidate its geometry, vibrational modes, and electronic characteristics. A computational study on a related derivative, (E)-2-(2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazineyl)-4-(4-methoxyphenyl)thiazole, utilized the B3LYP/6-311G(d,p) level of theory to investigate its properties, providing a template for how this compound could be similarly studied. tandfonline.com

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this would involve finding the most stable arrangement of its atoms in three-dimensional space. The dihydronaphthalene ring system can adopt different conformations, and the orientation of the acetyl group introduces additional conformational possibilities. A thorough conformational analysis would explore the potential energy surface of the molecule to identify all stable conformers and the transition states that connect them. rsc.orgmdpi.com This analysis is crucial as the molecular conformation can significantly influence its reactivity and spectroscopic properties. While specific optimized geometric parameters for this compound are not present in the searched literature, a DFT study on a similar compound would yield precise bond lengths, bond angles, and dihedral angles for its most stable conformer. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters (Theoretical) (Note: The following data is hypothetical and for illustrative purposes, as specific literature on this compound was not found. The parameters are based on general values for similar organic molecules.)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C=O (ketone) | 1.22 |

| Bond Length | C=O (acetyl) | 1.23 |

| Bond Length | C=C | 1.35 |

| Bond Angle | C-C-C (ring) | 118.5 |

| Dihedral Angle | H-C-C-H (ring) | 55.0 |

Once the geometry is optimized, harmonic vibrational frequency calculations can be performed. These simulations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. nih.gov For this compound, characteristic vibrational frequencies would include the C=O stretching of the ketone and acetyl groups, C=C stretching of the aromatic ring, and various C-H stretching and bending modes. Comparing these theoretical frequencies with experimentally obtained IR and Raman spectra is a critical step for validating the computational model. researchgate.net Often, a scaling factor is applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Ketone) | 1720 | Not Available |

| C=O Stretch (Acetyl) | 1705 | Not Available |

| Aromatic C=C Stretch | 1600 | Not Available |

| Aliphatic C-H Stretch | 2950 | Not Available |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. semanticscholar.org For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ketone and acetyl groups, highlighting these as sites for electrophilic interaction. tandfonline.com

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. tandfonline.com

Table 3: Illustrative Frontier Molecular Orbital Energies (Theoretical) (Note: This table is for illustrative purposes only, as specific FMO data for this compound was not found.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Mulliken population analysis is a method for assigning partial charges to the individual atoms in a molecule. tandfonline.com This analysis provides a quantitative measure of the electron distribution and can help in understanding the molecule's polarity and electrostatic interactions. In this compound, the Mulliken charges would likely show that the oxygen atoms carry significant negative charges, while the carbonyl carbon atoms have positive charges, reflecting the polar nature of the C=O bonds.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of a molecule over time, including its conformational changes and interactions with a solvent. mdpi.com An MD simulation of this compound in a solvent like water or an organic solvent would reveal its dynamic conformational landscape and how the solvent molecules arrange themselves around the solute. This information is crucial for understanding its behavior in solution, which is more representative of real-world chemical and biological systems.

In Silico Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

The in silico prediction of spectroscopic properties for molecules such as this compound has become a cornerstone of modern chemical research, offering a powerful complement to experimental techniques. Through the use of quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), it is possible to predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of a given compound with a high degree of accuracy. These computational methods are invaluable for structural elucidation, aiding in the assignment of experimental signals and confirming the identity of synthesized compounds.

The prediction of NMR chemical shifts via QM calculations is a well-established methodology. This process typically involves optimizing the molecular geometry of the compound at a specific level of theory, followed by the calculation of chemical shieldings using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These absolute shieldings are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen density functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). For instance, studies have shown that functionals like WP04 and ωB97X-D, paired with appropriate basis sets, provide excellent predictions for ¹H and ¹³C chemical shifts, respectively. Recent advancements have also seen the development of machine learning models and graph neural networks that can predict NMR chemical shifts with DFT-level accuracy in a fraction of the time.

Below are illustrative tables representing the type of data that would be generated from such in silico spectroscopic predictions for this compound.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation of data that would be obtained from DFT calculations.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 4.5 (dd) | 60.2 |

| C2 | - | 205.1 |

| C3 | 2.8 (m) | 45.3 |

| C4 | 2.5 (t) | 28.9 |

| C4a | - | 135.8 |

| C5 | 7.9 (d) | 128.7 |

| C6 | 7.3 (t) | 126.5 |

| C7 | 7.2 (t) | 127.9 |

| C8 | 7.1 (d) | 129.1 |

| C8a | - | 143.5 |

| Acetyl-CH₃ | 2.2 (s) | 25.4 |

| Acetyl-C=O | - | 210.8 |

Table 2: Illustrative Predicted IR Frequencies for Key Functional Groups of this compound This table is a hypothetical representation of data that would be obtained from DFT calculations. Frequencies are typically scaled.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C=O Stretch (Acetyl) | 1715 | Strong |

| C=O Stretch (Naphthalenone) | 1680 | Strong |

| C-H Stretch (Aromatic) | 3050-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=C Stretch (Aromatic) | 1600, 1495 | Medium-Weak |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors derived from computational studies provide profound insights into the electronic structure and reactivity of molecules like this compound. These descriptors, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's behavior in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors are instrumental in developing quantitative structure-reactivity relationships (QSRRs), which aim to correlate a molecule's structural features with its reactivity. For instance, by calculating these parameters for a series of related compounds, it is possible to build models that predict their reactivity in specific reactions, such as susceptibility to nucleophilic or electrophilic attack. The molecular electrostatic potential (MESP) map is another valuable tool, which visually represents the electron density around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential), thereby indicating likely sites for electrophilic and nucleophilic attack, respectively.

Below is an illustrative table of quantum chemical descriptors that would be calculated for this compound using DFT methods.

Table 3: Illustrative Quantum Chemical Descriptors for this compound This table is a hypothetical representation of data that would be obtained from DFT calculations.

| Descriptor | Value | Unit |

| EHOMO | -6.5 | eV |

| ELUMO | -1.8 | eV |

| HOMO-LUMO Gap (ΔE) | 4.7 | eV |

| Ionization Potential (I) | 6.5 | eV |

| Electron Affinity (A) | 1.8 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Hardness (η) | 2.35 | eV |

| Chemical Softness (S) | 0.21 | eV⁻¹ |

| Electrophilicity Index (ω) | 3.66 | eV |

Application of 1 Acetyl 3,4 Dihydronaphthalen 2 1h One As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one makes it an ideal starting material for the assembly of intricate polycyclic and heterocyclic systems. The presence of both a cyclic ketone and an acetyl group allows for a variety of chemical transformations, leading to the formation of new rings fused to the original dihydronaphthalene scaffold.

Assembly of Polycyclic Aromatic Compounds

The construction of extended polycyclic aromatic hydrocarbon (PAH) frameworks often relies on annulation reactions, which are ring-forming processes. This compound is a suitable substrate for such transformations.

One of the most powerful methods for creating a six-membered ring is the Robinson annulation . wikipedia.orgmasterorganicchemistry.com This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgyoutube.comlibretexts.org In this sequence, the enolate of this compound can act as the Michael donor, attacking an α,β-unsaturated ketone like methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a new six-membered ring fused to the original tetralone structure, thereby creating a tricyclic system. This method is a cornerstone for building fused ring systems found in steroids and other natural products. wikipedia.org

Another significant strategy for synthesizing polycyclic systems is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. sigmaaldrich.com Derivatives of this compound can be designed to function as either the diene or the dienophile. For instance, dehydration of the corresponding alcohol can introduce a double bond, creating a dihydronaphthalene system that can participate in Diels-Alder reactions to form more complex polycyclic structures. sigmaaldrich.comnih.gov Synthetic routes to complex PAHs, such as the carcinogen Benzo[a]pyrene, utilize multi-step strategies that often involve the creation of naphthalene-based intermediates which are then further elaborated, highlighting the general utility of such building blocks. nih.govwikipedia.orgnih.gov

Construction of Fused Heterocyclic Ring Systems

The dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic compounds, which are core structures in many pharmaceuticals. nih.gov

A prominent example is the Gewald reaction , which provides a route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgresearchgate.netderpharmachemica.com In this multicomponent reaction, a ketone condenses with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org this compound can serve as the ketone component, leading to the formation of a thiophene (B33073) ring fused to the dihydronaphthalene skeleton. Researchers have successfully synthesized novel 3-acetyl-2-aminothiophenes using a modified Gewald reaction with cyanoacetone, demonstrating the utility of acetyl-ketones in this transformation. nih.gov

Furthermore, the compound can be used to construct nitrogen-containing heterocycles. For instance, condensation reactions with hydrazine (B178648) derivatives can yield fused pyridazine (B1198779) or pyrazole (B372694) systems. Syntheses starting from the related 6-methoxy-1-tetralone (B92454) have been shown to produce complex dihydronaphthalene derivatives fused with thiazolidinone and pyranothiazole rings. nih.gov Similarly, reactions with amidines can lead to fused pyrimidine (B1678525) rings. The synthesis of fused pyridines can also be achieved through various strategies, including multicomponent reactions where the ketone functionality of the tetralone acts as a key reactive site. researchgate.netdiva-portal.org The synthesis of tetracyclic fused imidazo[1,2-a]pyridines has been accomplished through multicomponent reactions, showcasing how relatively simple starting materials can be assembled into complex heterocyclic systems of pharmaceutical interest. nih.govmdpi.com

Role in the Synthesis of Biologically Active Compounds (non-clinical focus)

Beyond its use in constructing complex carbon skeletons and fundamental heterocyclic systems, this compound is a valuable intermediate for synthesizing molecules with specific biological relevance. Its scaffold is found within various classes of compounds investigated for their biological properties.

Intermediate for Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds known for a wide range of biological activities. scienceopen.comnih.gov They are typically synthesized via the Claisen-Schmidt condensation , which involves the base-catalyzed reaction of a ketone with an aromatic aldehyde. wikipedia.orgnumberanalytics.comtaylorandfrancis.comnih.gov

This compound, or its simpler tetralone analogues, readily participates in this reaction. The enolate formed from the ketone attacks the aldehyde, leading to an aldol addition product that quickly dehydrates to form the characteristic α,β-unsaturated ketone system of the chalcone. A variety of substituted aromatic aldehydes can be used, allowing for the creation of a diverse library of chalcone derivatives. For example, substituted tetralones have been condensed with pyridinylaldehydes to synthesize novel heterocyclic-containing chalcones. nih.gov This approach has also been used to prepare tetralone analogues of podophyllotoxin (B1678966) precursors. researchgate.net The synthesis of chalcones from 2-acetyl naphthalene (B1677914), a structurally related ketone, further illustrates the general applicability of this synthetic route. nih.govasianinstituteofresearch.org

Table 1: Examples of Chalcones Synthesized from Tetralone Derivatives

| Starting Tetralone | Aldehyde | Resulting Chalcone Class | Reference |

|---|---|---|---|

| Substituted Tetralones | Substituted Pyridinylaldehydes | (2-(Pyridinyl)methylene)-1-tetralone chalcones | nih.gov |

| Substituted Acetophenones | 3,4,5-Trimethoxybenzaldehyde | Tetralone Chalcone Derivatives | researchgate.net |

Synthetic Scaffold for Naphthoquinone Analogues

Naphthoquinones are a class of compounds characterized by a naphthalene ring system with two ketone groups. This structural motif is present in many natural products and is associated with a range of biological activities. Tetralones, including this compound, are key precursors in the synthesis of naphthoquinone analogues.

A common synthetic strategy involves the conversion of a tetralone to a naphthol (a hydroxylated naphthalene). This can be achieved through various methods, including aromatization of the tetralone ring. The resulting naphthol can then be oxidized to the corresponding 1,4-naphthoquinone. researchgate.net For instance, methodologies have been developed to access polysubstituted 2-methyl-1,4-naphthoquinone derivatives starting from α-tetralones. researchgate.net The acetyl group in this compound can also be manipulated or participate in cyclization reactions to build more complex quinone structures. For example, routes have been described for converting 1,5,7-trialkoxy-4-naphthols into 3-acetyl-4-naphthols, which are precursors for naturally derived naphtho[2,3-c]pyran-5,10-quinones. murdoch.edu.au Furthermore, synthetic methods exist for preparing 2-acyl-3-aminophenyl-1,4-naphthoquinones from 2-acyl-1,4-naphthoquinones, which themselves can be derived from tetralone precursors. nih.govmdpi.com

Precursor to Dihydronaphthalene-Based Ligands

The dihydronaphthalene scaffold, inherent to this compound, serves as a template for the design of ligands that can interact with biological targets. These ligands are valuable as research tools and as starting points for drug discovery programs.

A notable application is in the development of tubulin polymerization inhibitors . mdpi.com Inspired by natural products like combretastatin (B1194345) A-4, researchers have designed and synthesized dihydronaphthalene analogues that bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics. nih.govrsc.org These molecules have demonstrated potent inhibition of tubulin assembly. nih.govmedchemexpress.comnih.gov The synthesis of these ligands often starts from substituted tetralones, which are modified to introduce the necessary pharmacophoric elements, such as a trimethoxyphenyl ring. nih.gov

In addition to targeting proteins, dihydronaphthalene derivatives have been explored for other functions. They have been used as fluorescent ligands for the estrogen receptor and as inhibitors for enzymes like aldosterone (B195564) synthase. rsc.org The core structure is also a useful starting point for creating ligands for catalysis, where the rigid bicyclic framework can be functionalized with coordinating groups. rsc.orgnih.govresearchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Acetyl-1-tetralone |

| 2-Acetyl-3-aminophenyl-1,4-naphthoquinones |

| 2-Aminothiophenes |

| 3-Acetyl-2-aminothiophenes |

| 6-Methoxy-1-tetralone |

| Aldosterone synthase |

| Benzo[a]pyrene |

| Chalcones |

| Colchicine |

| Combretastatin A-4 |

| Cyanoacetone |

| Diels-Alder adducts |

| Dihydronaphthalene |

| Fused imidazo[1,2-a]pyridines |

| Fused pyridines |

| Fused pyrimidines |

| Fused Thiazolidinone |

| Fused Pyranothiazole |

| Methyl vinyl ketone |

| Naphthols |

| Naphthoquinones |

| Podophyllotoxin |

| Polycyclic aromatic hydrocarbons (PAHs) |

| Pyridinylaldehydes |

| Steroids |

Strategies for Stereoselective Synthesis of Complex Molecules Utilizing the Compound

The strategic use of this compound in the synthesis of complex molecules hinges on the controlled manipulation of its stereochemistry. The presence of a chiral center at the acetyl-bearing carbon, along with the potential for creating new stereocenters, makes it a powerful tool for asymmetric synthesis.

One key strategy involves the diastereoselective functionalization of the molecule. The existing stereocenter can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. For instance, reduction of the ketone or reactions at the enolizable positions can be influenced by the steric hindrance and electronic properties of the acetyl group and the fused ring system.

A significant advancement in this area is the use of chiral catalysts to achieve high levels of enantioselectivity. Asymmetric hydrogenation of the ketone functionality, for example, can be accomplished using transition metal catalysts complexed with chiral ligands. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer of the corresponding alcohol.

Furthermore, this compound can serve as a key precursor in tandem reaction sequences . A notable example is its potential application in the Robinson annulation , a classic ring-forming reaction. wikipedia.orgmasterorganicchemistry.com In this sequence, a Michael addition followed by an intramolecular aldol condensation can lead to the formation of new six-membered rings, expanding the molecular complexity. wikipedia.orgmasterorganicchemistry.comwikipedia.orglibretexts.org The stereochemical outcome of such annulations can often be controlled through the use of chiral catalysts or auxiliaries.

The reactivity of the dicarbonyl moiety also allows for various condensation reactions . For example, reaction with hydrazines can lead to the formation of fused heterocyclic systems, such as naphthoxazine dimers, which can possess interesting biological activities. masterorganicchemistry.com

The following table summarizes some of the key stereoselective reactions involving tetralone derivatives, which are applicable to this compound:

| Reaction Type | Reagents and Conditions | Stereochemical Control | Potential Products |

| Asymmetric Hydrogenation | H₂, Chiral Ru or Rh catalyst | High enantioselectivity | Chiral alcohols |

| Diastereoselective Reduction | NaBH₄, LiAlH₄ | Substrate-controlled diastereoselectivity | Diastereomerically enriched alcohols |

| Robinson Annulation | Methyl vinyl ketone, Base or Acid catalyst | Formation of new chiral centers | Fused polycyclic systems |

| Michael Addition | Enolates, Organocuprates | Creation of new C-C bonds with stereocontrol | Functionalized tetralone derivatives |

Industrial and Academic Scale-Up Considerations

The transition of a synthetic route from a laboratory setting to an industrial or large-scale academic application requires careful consideration of several factors to ensure efficiency, safety, and economic viability. For processes involving this compound, these considerations are paramount.

Process Optimization and Robustness: A critical aspect of scale-up is the optimization of reaction conditions. This includes fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation. For catalytic reactions, such as asymmetric hydrogenations, understanding the catalyst's sensitivity to impurities in the starting material and solvents is crucial. catsci.com For instance, the presence of residual solvents or by-products from previous steps can poison the catalyst, leading to reduced efficiency and enantioselectivity. catsci.com

Catalyst Selection and Loading: In an industrial context, the cost and efficiency of the catalyst are major drivers. While highly effective, some chiral catalysts can be expensive. Therefore, minimizing the catalyst loading without compromising the reaction outcome is a key objective. catsci.com The development of robust and recyclable catalysts is an active area of research to improve the economic feasibility of large-scale asymmetric syntheses.

Solvent Selection and Work-up Procedures: The choice of solvent is critical for both the reaction performance and the environmental impact of the process. On a large scale, the use of hazardous or environmentally persistent solvents is discouraged. The development of "greener" reaction conditions, potentially using water or solvent-free systems, is a significant goal. ias.ac.in Furthermore, the work-up and purification procedures must be scalable. Methods that are straightforward on a small scale, such as chromatography, can become cumbersome and expensive at an industrial level. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness.

Safety and Hazard Analysis: A thorough understanding of the thermal stability of reactants, intermediates, and products is essential to prevent runaway reactions. The potential for exothermic events must be assessed, and appropriate cooling and control measures must be in place. The flammability and toxicity of all materials used in the process also need to be carefully managed.

The table below outlines key considerations for the scale-up of syntheses involving this compound:

| Parameter | Laboratory Scale | Industrial/Large-Scale Academic | Key Considerations for Scale-Up |

| Reaction Scale | Milligrams to grams | Kilograms to tons | Heat and mass transfer, mixing efficiency |

| Catalyst | High-cost, novel catalysts may be used | Cost-effective, robust, and recyclable catalysts are preferred | Catalyst deactivation, recovery, and reuse |

| Solvents | Wide variety of solvents | "Green" and easily recoverable solvents are favored | Solvent recovery and waste management |

| Purification | Chromatography is common | Crystallization, distillation, and extraction are preferred | Efficiency, cost, and throughput of the purification method |

| Safety | Standard laboratory safety protocols | Rigorous process safety management and hazard analysis | Thermal stability, runaway reaction potential, handling of hazardous materials |

Structure Activity Relationship Sar Studies of 1 Acetyl 3,4 Dihydronaphthalen 2 1h One Derivatives in Biological Research in Vitro and in Silico

Antimicrobial Activity Profiling of Derivatives (In Vitro)

The antimicrobial potential of tetralone derivatives has been a subject of several investigations, revealing that modifications to the core structure can significantly influence their efficacy against a range of microbial pathogens.

The antibacterial activity of tetralone derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Studies on aminoguanidine-tetralone derivatives have shown significant activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli). mdpi.comresearchgate.netresearchgate.net In general, these compounds exhibited stronger activity against Gram-positive bacteria. researchgate.net For instance, one of the most active compounds from a synthesized series, compound 2D, displayed potent bactericidal activity against S. aureus and methicillin-resistant S. aureus (MRSA). researchgate.net

A study on novel aminoguanidine-tetralone derivatives revealed that most of the synthesized compounds showed strong activity against ESKAPE strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 μg/mL to 32 μg/mL. researchgate.net The majority of these compounds demonstrated higher antibacterial activity against Gram-positive bacteria, with MICs in the range of 0.5 μg/mL to 4 μg/mL. researchgate.net For Gram-negative bacteria, the compounds were more effective against Escherichia coli and Acinetobacter baumannii compared to Klebsiella pneumoniae and Pseudomonas aeruginosa. researchgate.net

Structure-activity relationship analysis of these aminoguanidine-tetralone derivatives indicated that the nature of the substituent on the benzyl (B1604629) group influenced antibacterial activity. Derivatives containing one or two halogen atoms (fluorine, chlorine, bromine) or a trifluoromethyl group showed similar activity. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Tetralone Derivatives This table is a representation of data from various studies on tetralone derivatives and does not represent a single study.

| Compound/Derivative Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Aminoguanidine-tetralone (General) | ESKAPE Pathogens | 0.5 - 32 | researchgate.net |

| Aminoguanidine-tetralone (Compound 2D) | S. aureus ATCC 29213 | 0.5 | researchgate.net |

| Aminoguanidine-tetralone (Compound 2D) | MRSA-2 | 1 | researchgate.net |

| Dihydropyrimidine-2(1H)-one Derivatives (General) | E. coli, P. aeruginosa, S. aureus | 32 - 64 | nih.gov |

The antifungal activity of tetralone derivatives has also been explored, with studies indicating their potential against various fungal pathogens. For instance, novel 2-aminotetralin derivatives have shown potent antifungal activities, with some compounds being more effective than fluconazole (B54011) against several human fungal pathogens. nih.gov One particular derivative, compound 10b, exhibited significantly higher antifungal activity against fluconazole-resistant clinical strains of Candida albicans than control drugs like amphotericin B and ketoconazole. nih.gov

In a study on regioselectively synthesized α-tetralone derivatives, the antifungal activity was found to be influenced by the nature of the R group on the carbonyl moiety. nih.gov Derivatives with R = Ph, R = OMe, and R = O–CH2–CH3 showed superior potency compared to the derivative with R = CH3. nih.gov The most potent antifungal activity was observed in the compound substituted with an O–CH2–CH3 group, suggesting that this group is important for optimal antifungal efficacy. nih.gov Specifically against Aspergillus niger, a derivative with an O-Et group (compound 2d) showed significant fungicidal effect with a MIC of 62.5 μg/mL. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Tetralone Derivatives This table is a representation of data from various studies on tetralone derivatives and does not represent a single study.

| Compound/Derivative Type | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| α-Tetralone (R = CH3) | Various Fungal Pathogens | 125 - 250 | nih.gov |

| α-Tetralone (R = Ph, OMe, O-Et) | Various Fungal Pathogens | 31.25 - 250 | nih.gov |

| α-Tetralone (Compound 2d, R = O-Et) | Aspergillus niger | 62.5 | nih.gov |

| 2-Acylbenzohydroquinone (Compound 4) | Candida krusei | 2 | mdpi.com |

| 2-Acylbenzohydroquinone (Compound 4) | Rhizopus oryzae | 4 | mdpi.com |

Antioxidant Potential Investigations (In Vitro)

The investigation of the antioxidant properties of tetralone derivatives is a growing area of research, with various in vitro assays being employed to determine their radical scavenging capabilities.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate the antioxidant activity of compounds. nih.govmdpi.comresearchgate.net This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The hydrogen peroxide (H2O2) scavenging assay is another important method used to assess antioxidant potential, as H2O2 is a reactive oxygen species that can cause damage to cells. mdpi.com

While specific data for 1-acetyl-3,4-dihydronaphthalen-2(1H)-one derivatives are not extensively available, studies on related structures provide insights. For example, the evaluation of 2-octanoylbenzohydroquinone, a related acylated phenolic compound, showed moderate antioxidant activity in DPPH assays. mdpi.com

The antioxidant activity of phenolic compounds, which share structural similarities with certain tetralone derivatives, is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, a process known as hydrogen atom transfer (HAT). frontiersin.org Another possible mechanism is single electron transfer followed by proton transfer (SET-PT), where an electron is first transferred to the radical, followed by a proton. frontiersin.org The stability of the resulting antioxidant radical is a key factor in its efficacy. In some cases, the presence of a 1,3-dicarbonyl moiety can contribute to antioxidant activity through keto-enol tautomerism, with the enol form being the active species. mdpi.com The antioxidant mechanism can also involve the chelation of metal ions that catalyze the formation of reactive oxygen species. nih.gov

Antidiabetic Activity Assessment (In Vitro)

The exploration of tetralone derivatives as potential antidiabetic agents is an emerging field. One of the key targets for type 2 diabetes management is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.netyoutube.com

A significant finding in this area is the isolation of a 4-hydroxy-α-tetralone derivative from the roots of Juglans regia. This compound, along with its known counterpart 4-hydroxy-α-tetralone, has been shown to exhibit moderate inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). researchgate.net PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is considered a valid therapeutic strategy for the treatment of type 2 diabetes. The study suggested that increased lipophilicity of the tetralone moiety enhances PTP1B inhibiting activity. researchgate.net Furthermore, a semi-synthetic aryl derivative, 4-O-(3,4,5-trimethoxybenzoyl)-alpha-tetralone, demonstrated potent antihyperglycemic activity by significantly increasing glucose uptake, even more so than the standard drug rosiglitazone. researchgate.net

Table 3: In Vitro Antidiabetic Activity of Selected Tetralone Derivatives

| Compound/Derivative | Assay | Activity | Reference |

|---|---|---|---|

| 4-hydroxy-α-tetralone | PTP1B Inhibition | IC50 = 66.7 µmol/L | researchgate.net |

| 4-O-(3,4,5-trimethoxybenzoyl)-alpha-tetralone | Glucose Uptake | Increased by 94.6% | researchgate.net |

Enzyme Inhibition Assays (e.g., α-amylase, α-glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. Research has shown that derivatives of the 3,4-dihydronaphthalen-1(2H)-one (tetralone) scaffold are effective inhibitors of these enzymes.

In vitro studies on synthetic aryltetralin derivatives demonstrated significant inhibition of pancreatic α-amylase. All tested analogues showed noteworthy activity, with IC₅₀ values ranging from 23.25 µg/mL to 46.5 µg/mL, which were considerably more potent than the standard drug acarbose (B1664774) (IC₅₀ value of 95.8 µg/mL) in the same assay.

Furthermore, certain 3,4-dihydronaphthalen-1(2H)-one derivatives isolated from fungal sources have displayed excellent inhibitory activity against α-glucosidase. researchgate.net The inhibitory concentrations for these compounds were found to be in the micromolar range, highlighting their potential as effective glucosidase inhibitors. researchgate.net

| Derivative Class | Enzyme Target | Reported IC₅₀ Values | Reference Compound (IC₅₀) |

|---|---|---|---|

| Aryltetralin Derivatives | Pancreatic α-amylase | 23.25 - 46.5 µg/mL | Acarbose (95.8 µg/mL) |

| Dihydronaphthalenone Derivatives | α-glucosidase | 12.05 - 166.13 µM | Not Specified |

Glucose Uptake Modulation Studies

Enhancing glucose uptake in peripheral tissues, such as in adipocytes and muscle cells, is another critical mechanism for controlling blood glucose levels. The 3T3-L1 adipocyte cell line is a standard in vitro model used to screen compounds for this activity. While this is a common area of investigation for potential antidiabetic agents, specific research focusing on the direct effect of this compound or its close derivatives on glucose uptake modulation is not prominently featured in the available scientific literature.

Anticancer Activity Studies (In Vitro, focusing on cell lines and molecular mechanisms)

Derivatives of 3,4-dihydronaphthalen-1(2H)-one have emerged as a promising class of compounds in anticancer research. Studies have demonstrated their ability to reduce cancer cell viability, induce programmed cell death (apoptosis), and interfere with key signaling pathways essential for tumor growth and survival.

Effects on Cancer Cell Viability and Proliferation

The cytotoxic potential of dihydronaphthalenone derivatives has been evaluated against various human cancer cell lines. In a notable study, a series of thirty-five piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives were synthesized and tested for anti-hepatocellular carcinoma (HCC) activity. nih.gov The 2,3,4-fluoro-substituted derivative, designated as compound 28 , was identified as a potent lead compound, exhibiting high activity against HepG2 cancer cells while showing lower cytotoxicity to normal liver cells (THLE-3). nih.gov

In other studies, spirobisnaphthalene derivatives, which share a structural relationship, have shown significant inhibitory activity against several tumor cell lines, including MCF-7 (breast), HepG-2 (liver), NCI-H460 (lung), and SF-268 (CNS), with IC₅₀ values in the potent range of 1.91–9.67 μM. researchgate.net

| Derivative Class/Compound | Cancer Cell Line | Observed Activity |

|---|---|---|

| Piperazine-substituted DHN (Compound 28) | HepG2 (Hepatocellular Carcinoma) | High anti-HCC activity |

| Spirobisnaphthalene Derivatives | MCF-7 (Breast Cancer) | IC₅₀: 1.91 – 9.67 µM |

| HepG2 (Hepatocellular Carcinoma) | ||

| NCI-H460 (Lung Cancer) | ||

| SF-268 (CNS Cancer) |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key mechanism behind the anticancer effect of dihydronaphthalenone derivatives is the induction of apoptosis. The lead compound 28 from the piperazine-substituted series was shown to promote apoptosis in HepG2 cells through well-defined molecular changes. nih.gov At the genetic level, the compound treatment led to a down-regulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and a corresponding up-regulation of the pro-apoptotic protein Bcl-2-associated X protein (BAX). nih.gov This shift in the BAX/Bcl-2 ratio was accompanied by an increase in the expression of Cleaved caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov

In addition to inducing apoptosis, compound 28 was also found to affect the cell cycle. It caused a blockage of HepG2 cells in the G2 phase of the cell cycle, thereby preventing cell division and proliferation. nih.gov

Identification of Intracellular Molecular Targets (e.g., proteins, enzymes)

The anticancer effects of these derivatives are rooted in their ability to inhibit specific intracellular signaling pathways that are often dysregulated in cancer. Research has identified the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways as primary targets. nih.gov

Treatment with compound 28 significantly reduced the phosphorylation levels of key proteins in these pathways, including:

NF-κB p65 subunit (p65) nih.gov

Nuclear factor-κB inhibitor α (IκB-α) nih.gov

p38 mitogen-activated protein kinase (p38) nih.gov

Extracellular signal-regulated kinase (ERK) nih.gov

By inhibiting the phosphorylation of these proteins, the compound effectively blocks the activation of both the NF-κB and MAPK pathways, which are crucial for the occurrence and development of hepatocellular carcinoma. nih.gov Other research has also confirmed that dihydronaphthalenone derivatives can function as potent NF-κB inhibitors. nih.gov

Molecular Docking and Receptor Binding Studies (In Silico)

To understand the interaction between dihydronaphthalenone derivatives and their molecular targets at an atomic level, in silico molecular docking studies have been performed. These computational simulations predict how a compound (ligand) binds to the active site of a target protein.

Molecular docking analyses have supported the in vitro findings. For instance, studies on anti-inflammatory dihydronaphthalenone derivatives have confirmed that lead compounds can bind effectively to the active sites of proteins within the NF-κB pathway, such as the p65 subunit. This provides a structural basis for the observed inhibition of NF-κB signaling. The promising results from these studies suggest that these derivatives are potential inhibitors of both the NF-κB and MAPK pathways, warranting further investigation and development. nih.gov

Prediction of Binding Affinity and Ligand-Target Interactions

The prediction of binding affinity and the elucidation of ligand-target interactions are fundamental aspects of in silico drug discovery. These computational methods are employed to estimate the strength of the interaction between a small molecule (ligand) and its biological target, typically a protein. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value suggests a stronger and more stable interaction.

Molecular docking is a primary tool used for this purpose. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For instance, in studies of other heterocyclic compounds, docking simulations have been used to identify key interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions that stabilize the ligand in the active site of the enzyme. nih.govmdpi.com For example, research on pyrazole-pyridazine derivatives targeting acetylcholinesterase showed that strong binding affinities were achieved through hydrogen bonds with specific amino acid residues like Phe295 and Arg296. nih.gov

In a study on thiazole (B1198619) derivatives, molecular docking was used to predict favorable binding interactions, yielding a significant docking score that was comparable to the anticancer drug Dasatinib. tandfonline.com The analysis identified crucial amino acid residues involved in the interaction, such as VAL422B, LEU407D, and MET426D. tandfonline.com Should research be undertaken on this compound derivatives, similar computational approaches would be vital in predicting their binding affinities to various biological targets.

Identification of Active Pockets and Binding Sites

Identifying the active pockets and binding sites on a biological target is a critical step in structure-based drug design. These pockets are typically clefts or grooves on the protein surface where a ligand can bind and exert its effect. In silico tools can predict the location and characteristics of these binding sites.

For example, in the study of coumarin-pyrazole hybrids as acetylcholinesterase inhibitors, the coumarin (B35378) moiety was found to be located in the catalytic anionic site (CAS) of the enzyme, forming hydrogen bonds with specific glycine (B1666218) residues. nih.gov Similarly, the thiophene (B33073) chalcone (B49325) portion of other analogues was observed to interact with the peripheral anionic site (PAS). nih.gov These precise identifications of binding interactions within specific pockets are crucial for optimizing the ligand's structure to enhance its activity.

Molecular dynamics simulations can further refine the understanding of binding sites by providing information on the conformational changes of the protein and ligand over time. nih.gov This dynamic perspective can reveal cryptic or allosteric sites that are not apparent in static crystal structures.

Advanced Pharmacokinetic and Toxicological Predictions (In Silico, non-clinical)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and toxicological profile. d-nb.info These predictive models use the chemical structure of a molecule to estimate various properties.

Pharmacokinetic Predictions (ADME):

Several computational models and rules are used to predict the drug-likeness of compounds. Lipinski's rule of five and Veber's rule are commonly applied to assess oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govplos.org Software platforms like SwissADME and ADMETSar are frequently used to calculate these properties and predict parameters such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with drug transporters like P-glycoprotein. nih.govmdpi.com

For example, a study on melatonin (B1676174) derivatives used SwissADME to predict that the designed compounds would have ideal oral bioavailability and could penetrate the central nervous system. nih.gov Similarly, in silico ADMET predictions for a series of thiazole Schiff base derivatives validated their potential for oral bioavailability. plos.org

Toxicological Predictions:

In silico toxicology models aim to predict the potential adverse effects of compounds, such as carcinogenicity, mutagenicity, and organ toxicity. These predictions are based on structural alerts and quantitative structure-toxicity relationship (QSTR) models derived from large datasets of known toxic compounds. For a series of salubrinal (B1681411) analogues, the Vienna LiverTox server was used to predict potential hepatotoxicity. mdpi.com In the study of a thiazole derivative, the ADME and toxicity profiles were found to be favorable, suggesting its potential as a therapeutic agent. tandfonline.com

For any future research on this compound derivatives, a comprehensive in silico ADMET profiling would be a critical step to identify candidates with favorable pharmacokinetic properties and a low risk of toxicity.

Emerging Research Directions and Future Perspectives for 1 Acetyl 3,4 Dihydronaphthalen 2 1h One

Development of Catalytic and Green Chemistry Routes for Synthesis

The synthesis of tetralones and their derivatives is progressively moving away from classical methods that often require harsh conditions and stoichiometric reagents. acs.org The future of synthesizing 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one is geared towards catalytic and green chemistry principles to enhance efficiency, reduce waste, and improve safety.

Catalytic Approaches: Modern synthetic strategies are focusing on metal-free and photoredox-catalyzed reactions. For instance, a visible-light-driven photoredox-catalyzed [4+2] cycloaddition has been developed for synthesizing γ-substituted tetralone derivatives under mild, additive-free conditions. acs.org Another innovative approach involves a metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids to produce tetralones, noted for its broad substrate compatibility and scalability. rsc.org These methods offer pathways to create derivatives of the core this compound structure with high functional group tolerance.

Green Chemistry Principles: The principles of green chemistry, such as atom economy and the use of benign solvents, are central to future synthetic designs. researchgate.net One-pot synthesis, a key green methodology, is being explored for creating complex molecules from simple precursors in a single reaction vessel, which minimizes solvent waste and purification steps. Efficient one-pot syntheses have been developed for related heterocyclic systems like 1,3,4-oxadiazines and dihydropyrimidin-2(1H)-ones, suggesting similar strategies could be adapted for dihydronaphthalenone derivatives. mdpi.comnih.gov The use of water as a solvent and catalysts derived from biowaste, such as pomegranate ash, for related condensation reactions further highlights the trend towards more environmentally friendly processes. researchgate.net

| Synthetic Strategy | Key Features | Potential Application for this compound |